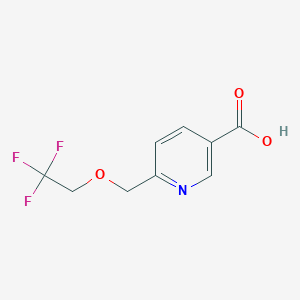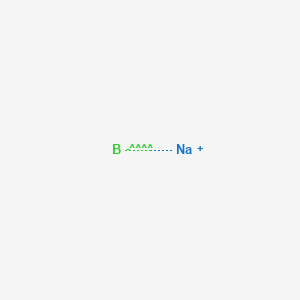
sodium borohydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of borol typically involves the reaction of boron trichloride with cyclopentadiene in the presence of a base. This reaction proceeds through the formation of a boron-carbon bond, resulting in the formation of borol . The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the intermediate products.
Industrial Production Methods
similar boron-containing compounds are produced through high-temperature reduction of boron compounds with hydrogen or other reducing agents .
Análisis De Reacciones Químicas
Types of Reactions
sodium borohydride undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction of borol leads to the formation of borole dianions, which exhibit aromaticity.
Substitution: This compound can undergo electrophilic substitution reactions, where the boron atom is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, halogens, and various oxidizing agents. The reactions typically occur under mild conditions, but the specific conditions depend on the desired product .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and borole dianions. These products are valuable intermediates in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
sodium borohydride and its derivatives have found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of borol involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows borol to participate in various chemical reactions, forming stable complexes with other molecules . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
sodium borohydride is unique among similar compounds due to its antiaromaticity and high reactivity. Similar compounds include:
Cyclopentadiene: A hydrocarbon with similar ring structure but lacks boron’s unique electronic properties.
Pyrrole: A nitrogen-containing heterocycle with aromatic properties.
Furan: An oxygen-containing heterocycle with aromatic properties.
This compound’s uniqueness lies in its electronic properties and reactivity, which are not observed in its structural analogs .
Propiedades
Fórmula molecular |
BNa |
|---|---|
Peso molecular |
33.80 g/mol |
Nombre IUPAC |
sodium;boron(1-) |
InChI |
InChI=1S/B.Na/q-1;+1 |
Clave InChI |
ODGROJYWQXFQOZ-UHFFFAOYSA-N |
SMILES canónico |
[B-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


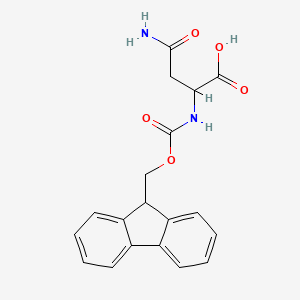
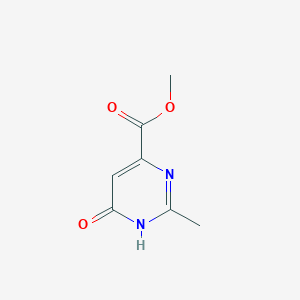
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
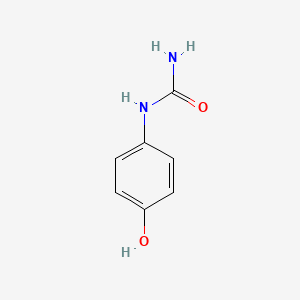
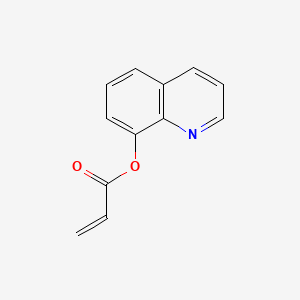
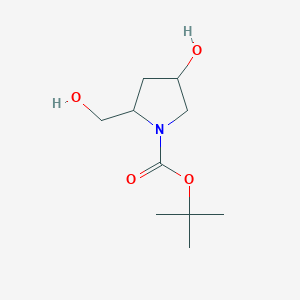
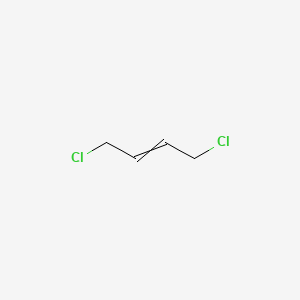
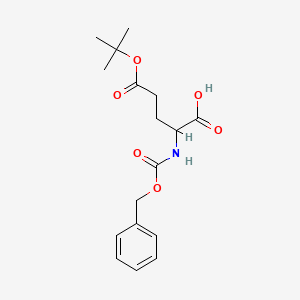
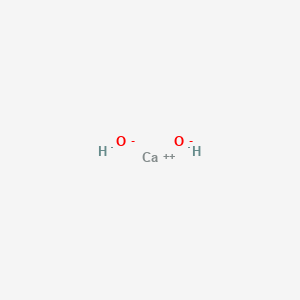
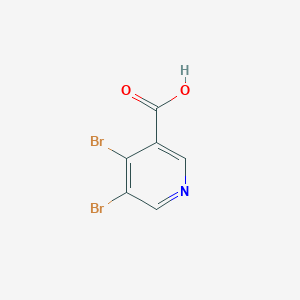
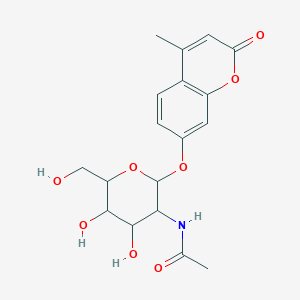
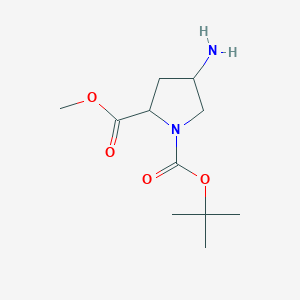
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
